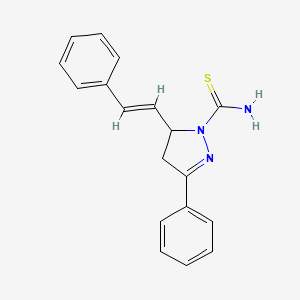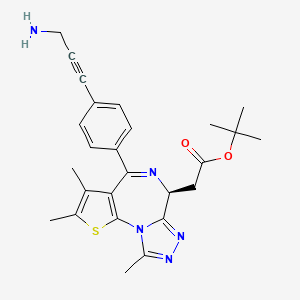
Egfr-IN-67
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-67 is a novel inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has shown significant potential in targeting EGFR mutations, which are commonly associated with various cancers, particularly non-small cell lung cancer (NSCLC). The development of this compound aims to overcome resistance mechanisms that limit the efficacy of first-generation EGFR inhibitors .
Métodos De Preparación
The synthesis of Egfr-IN-67 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to construct the core molecular framework.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring consistency, purity, and compliance with regulatory standards.
Análisis De Reacciones Químicas
Egfr-IN-67 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify specific functional groups within the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to introduce or modify hydrogen atoms within the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound.
Aplicaciones Científicas De Investigación
Egfr-IN-67 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of EGFR inhibitors.
Biology: this compound is used to investigate the biological pathways and mechanisms involved in EGFR signaling.
Industry: This compound can be used in the development of new drugs and therapeutic strategies targeting EGFR.
Mecanismo De Acción
Egfr-IN-67 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival. The molecular targets of this compound include the ATP-binding site of the EGFR enzyme, where it competes with ATP to block kinase activity . This inhibition leads to the suppression of tumor growth and proliferation in cancers with EGFR mutations.
Comparación Con Compuestos Similares
Egfr-IN-67 is compared with other similar compounds, such as:
Erlotinib: Another first-generation EGFR inhibitor with similar mechanisms but different pharmacokinetic properties.
Osimertinib: A third-generation EGFR inhibitor that targets specific mutations like T790M, similar to this compound.
This compound is unique in its ability to overcome resistance mechanisms that limit the efficacy of first-generation inhibitors, making it a promising candidate for treating resistant forms of cancer .
Propiedades
Fórmula molecular |
C18H17N3S |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
5-phenyl-3-[(E)-2-phenylethenyl]-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C18H17N3S/c19-18(22)21-16(12-11-14-7-3-1-4-8-14)13-17(20-21)15-9-5-2-6-10-15/h1-12,16H,13H2,(H2,19,22)/b12-11+ |
Clave InChI |
DVEFZLZUDQXPCI-VAWYXSNFSA-N |
SMILES isomérico |
C1C(N(N=C1C2=CC=CC=C2)C(=S)N)/C=C/C3=CC=CC=C3 |
SMILES canónico |
C1C(N(N=C1C2=CC=CC=C2)C(=S)N)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)

![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)
![4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid](/img/structure/B12414685.png)


![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)






